REACTION_CXSMILES
|
[BH:1]([OH:3])[OH:2].BrC1C=C(N2C3N=C(NC4C=CC(OC)=CC=4)N=CC=3C3=NN=C(O)C3=C2)C=CC=1.C([O-])([O-])=O.[Na+].[Na+].FC1C=CC(C2C=CC=C([N:53]3[C:58]4[N:59]=[C:60](NC5C=CC(OC)=CC=5)[N:61]=[CH:62][C:57]=4[C:56]4=[N:72][NH:73][CH:74]=[C:55]4[C:54]3=[O:75])C=2)=CC=1>C1(C)C=CC=CC=1.CCO>[BH:1]([OH:3])[OH:2].[N:72]1[NH:73][CH:74]=[C:55]2[C:54](=[O:75])[NH:53][C:58]3[N:59]=[CH:60][N:61]=[CH:62][C:57]=3[C:56]=12 |f:2.3.4,6.7|
|
Name
|
Toluene EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.CCO
|
Name
|
Compound 133
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=CC(=CC=C1)N1C(C=2C(C3=C1N=C(N=C3)NC3=CC=C(C=C3)OC)=NNC2)=O
|
Name
|
|
Quantity
|
1000 μL
|
Type
|
reactant
|
Smiles
|
B(O)O
|
Name
|
5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)N1C=C2C(C3=C1N=C(N=C3)NC3=CC=C(C=C3)OC)=NN=C2O
|
Name
|
intermediate 56
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
Toluene EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reactions were shaken at 100° C. for at least 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added into each vial
|
Type
|
ADDITION
|
Details
|
Add catalytic amount of BDtBFPdCl2 to each vial at a time
|
Type
|
CUSTOM
|
Details
|
by purging with N2 with pipette
|
Type
|
CUSTOM
|
Details
|
cap the vial immediately
|
Type
|
ADDITION
|
Details
|
EtOAc (2 mL) was added to each vial
|
Type
|
ADDITION
|
Details
|
Water (0.5 mL) was added to each vial
|
Type
|
CUSTOM
|
Details
|
Vortex vials and water layer was removed
|
Type
|
ADDITION
|
Details
|
Additional water (1500 μL) was added to each vial, vortex and
|
Type
|
CUSTOM
|
Details
|
remove the water layer
|
Type
|
CUSTOM
|
Details
|
Solvents were removed to dryness
|
Type
|
DISSOLUTION
|
Details
|
Residue was dissolved in DMSO (1 mL) (may need heat to dissolve or add one drop TFA)
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
N=1NC=C2C1C1=C(N=CN=C1)NC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.2 mmol | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |